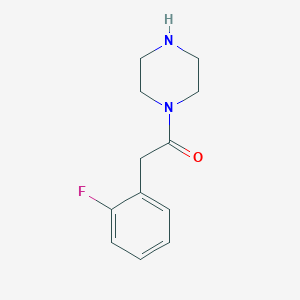
2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-fluorophenyl compound with a piperazine derivative . There are many methods available for the synthesis of piperazines , including the reaction of amines with α,ω-dihaloalkanes, the reduction of pyrazines, and the cyclization of linear diamines .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the piperazine ring and the 2-fluorophenyl group. Piperazines can undergo a variety of reactions, including alkylation, acylation, and N-arylation . The fluorine atom on the phenyl ring can also be a site of reactivity, and could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction.科学的研究の応用
Synthesis and Pharmacological Properties
Synthesis and Evaluation of Ligands for D2-like Receptors
Arylcycloalkylamines, which include compounds like 2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one, play a crucial role in the development of antipsychotic agents due to their binding affinity at D2-like receptors. Research indicates that the arylalkyl substituents improve the potency and selectivity of these compounds, demonstrating the importance of pharmacophoric groups in the development of therapeutic agents (Sikazwe et al., 2009).
Biological Activity and Therapeutic Applications
DNA Minor Groove Binder Hoechst 33258 and its Analogues
The compound's structural similarity to derivatives known for their strong binding to the minor groove of double-stranded B-DNA highlights its potential utility in molecular biology and therapeutic applications. Hoechst analogues, for example, are utilized in chromosome and nuclear staining, indicating that structurally similar compounds could have significant applications in research and diagnostics (Issar & Kakkar, 2013).
Piperazine and Morpholine Synthetic Preview and Pharmaceutical Applications
The review of piperazine and morpholine derivatives, including our compound of interest, emphasizes their wide range of pharmaceutical applications. This class of compounds has been explored for their potential in treating various conditions, showcasing the versatile nature of piperazine derivatives in drug development (Mohammed et al., 2015).
Chemical Properties and Applications
Nucleophilic Aromatic Substitution of the Nitro-group
The study on reactions involving compounds like this compound offers insights into their chemical behavior, particularly regarding nucleophilic aromatic substitution reactions. Such reactions are fundamental in organic synthesis, indicating the compound's utility in developing new synthetic methodologies (Pietra & Vitali, 1972).
特性
IUPAC Name |
2-(2-fluorophenyl)-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSLRWFUPHONSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl](/img/structure/B3113256.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B3113270.png)


![tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B3113286.png)
![Tert-butyl 4-[(5-bromopyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B3113295.png)
![N-([1,1'-biphenyl]-4-yl)-3'-(Carbazol-9-yl)-[1,1'-Biphenyl]-4-amine](/img/structure/B3113298.png)
![2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3113313.png)



![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B3113363.png)
![6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3113368.png)
